Kₘ vs. Unsubstituted 1-Nitrosonaphthalen-2-ol
7-Methoxy-1-nitrosonaphthalen-2-ol exhibits a 2.4‑fold higher Kₘ value compared to its unsubstituted analog 1‑nitrosonaphthalen‑2‑ol, indicating a measurably different affinity for the DXP synthase active site [1].
| Evidence Dimension | Kₘ (Michaelis constant) for DXP synthase (E. coli) as nitroso substrate |
|---|---|
| Target Compound Data | 0.099 mM |
| Comparator Or Baseline | 1‑Nitrosonaphthalen‑2‑ol: 0.041 mM |
| Quantified Difference | 2.4‑fold higher (0.058 mM absolute difference) |
| Conditions | pH 8.0, 37 °C, E. coli DXP synthase |
Why This Matters
A user requiring a lower‑affinity nitroso substrate (e.g., for competitive displacement assays or to minimize substrate depletion) would rationally select the 7‑methoxy derivative over the unsubstituted parent compound.
- [1] Morris, F.; Vierling, R.; Boucher, L.; Bosch, J.; Freel Meyers, C.L. DXP synthase-catalyzed C-N bond formation: nitroso substrate specificity studies guide selective inhibitor design. ChemBioChem 2013, 14, 1309-1315. View Source
